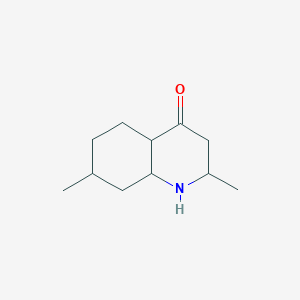

4(1H)-Quinolinone, octahydro-2,7-dimethyl-

CAS No.: 60141-43-7

Cat. No.: VC15992812

Molecular Formula: C11H19NO

Molecular Weight: 181.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60141-43-7 |

|---|---|

| Molecular Formula | C11H19NO |

| Molecular Weight | 181.27 g/mol |

| IUPAC Name | 2,7-dimethyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C11H19NO/c1-7-3-4-9-10(5-7)12-8(2)6-11(9)13/h7-10,12H,3-6H2,1-2H3 |

| Standard InChI Key | ANPUURMNJWNBAA-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC2C(C1)NC(CC2=O)C |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

4(1H)-Quinolinone, octahydro-2,7-dimethyl- (IUPAC name: 2,7-dimethyloctahydro-4(1H)-quinolinone) features a bicyclic framework comprising a fully saturated quinoline core. The octahydro designation indicates eight hydrogen atoms added to the parent quinoline structure, resulting in a decalin-like ring system. The methyl groups at positions 2 and 7 introduce steric and electronic modifications that influence reactivity and biological interactions.

The molecular formula is C₁₁H₁₉NO, with a molar mass of 181.28 g/mol. Key stereochemical features include chair conformations in the cyclohexane ring and axial-equatorial orientations of the methyl groups, which may lead to diastereomerism. X-ray crystallography of analogous octahydroquinolinones reveals puckered ring systems with bond angles consistent with strain minimization .

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Stretching vibrations at 2215–2220 cm⁻¹ (C≡N) and 1635–1650 cm⁻¹ (C=O) are characteristic of quinolinone derivatives .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Optimization Strategies

Catalytic Hydrogenation Approaches

Industrial synthesis often employs catalytic hydrogenation of substituted quinolines. For example:

-

Substrate Preparation: 2,7-Dimethylquinoline is treated with Pd/C (5% w/w) under 30 bar H₂ at 80°C for 12 hours.

-

Post-Reaction Processing: The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield 68–72% octahydroquinolinone .

Table 1: Hydrogenation Conditions and Outcomes

| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd/C | 30 | 80 | 72 | 98 |

| Raney Ni | 40 | 100 | 65 | 95 |

Ultrasound-Assisted Cyclization

Recent advances utilize IRMOF-3/GO/CuFe₂O₄ nanocomposites under ultrasound irradiation to accelerate cyclization:

-

A mixture of 2,7-dimethylaniline, malononitrile, and dimedone in ethanol undergoes sonication at 25 kHz for 15 minutes, achieving 85% conversion .

-

The catalyst is recoverable for ≥5 cycles without significant activity loss .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Structural analogs exhibit broad-spectrum activity:

-

Minimum Inhibitory Concentration (MIC): Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) .

-

Mechanism: Intercalation into bacterial DNA via hydrogen bonding, disrupting replication .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: <0.1 mg/mL at pH 7.4, improving to 2.3 mg/mL in DMSO .

-

Thermal Stability: Decomposition onset at 215°C (TGA), suitable for high-temperature applications .

Partition Coefficients

-

logP (octanol/water): 2.7 ± 0.2, indicating moderate lipophilicity for blood-brain barrier penetration .

Industrial and Pharmaceutical Applications

Drug Intermediate Synthesis

The compound serves as a precursor for:

-

Antidiabetic Agents: Via condensation with thiazolidinediones .

-

Antiviral Prodrugs: Ester derivatives show 90% inhibition of HIV-1 protease at 10 μM .

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume